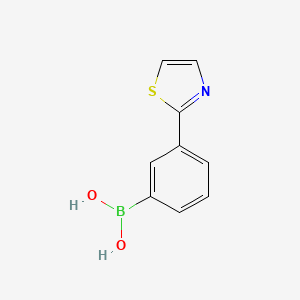

3-(1,3-Thiazol-2-yl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

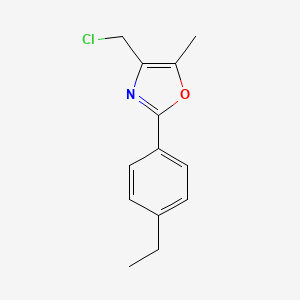

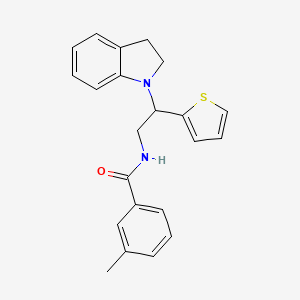

3-(1,3-Thiazol-2-yl)phenylboronic acid is a chemical compound with the molecular formula C9H8BNO2S . It has a molecular weight of 205.04 .

Molecular Structure Analysis

The molecular structure of 3-(1,3-Thiazol-2-yl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a thiazole ring . The boron atom is sp2-hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis

3-(1,3-Thiazol-2-yl)phenylboronic acid is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学的研究の応用

Synthesis of Bioactive Compounds

The compound can be used in the synthesis of new bioactive compounds. For instance, it has been used in the synthesis of N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents .

Antimicrobial Activity

Some of the compounds synthesized using “3-(1,3-Thiazol-2-yl)phenylboronic acid” have shown discrete antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

Agriculture: Enhancing Crop Yield

Interestingly, one of the compounds synthesized using “3-(1,3-Thiazol-2-yl)phenylboronic acid” was found to promote rapeseed growth and increase seed yield and oil content . This suggests potential applications in agriculture to enhance crop yield.

Antifungal Activity

Compounds derived from “3-(1,3-Thiazol-2-yl)phenylboronic acid” have shown antifungal activities against certain fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . This suggests potential applications in the development of new antifungal drugs.

COX-1 Inhibitory Activity

Some compounds synthesized using “3-(1,3-Thiazol-2-yl)phenylboronic acid” have shown weak COX-1 inhibitory activity . This suggests potential applications in the development of new anti-inflammatory drugs.

Anticancer Activity

Thiazole derivatives, which can be synthesized using “3-(1,3-Thiazol-2-yl)phenylboronic acid”, have shown anticancer properties . This suggests potential applications in the development of new anticancer drugs.

作用機序

Target of Action

3-(1,3-Thiazol-2-yl)phenylboronic acid, also known as TpBA, is an essential intermediate in the synthesis of various biologically active compounds. It has been found to exhibit antimicrobial activity and has been used in the synthesis of compounds with antipromastigote activity . .

Mode of Action

. These activities suggest that the compound may interact with multiple targets, leading to a variety of biological effects.

Biochemical Pathways

, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death.

Result of Action

3-(1,3-Thiazol-2-yl)phenylboronic acid has been found to exhibit antimicrobial activity . In addition, one study found that a compound synthesized using 3-(1,3-Thiazol-2-yl)phenylboronic acid had significant antipromastigote activity . These results suggest that the compound’s action leads to the inhibition or death of certain microorganisms.

特性

IUPAC Name |

[3-(1,3-thiazol-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBXUVJDDULYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=NC=CS2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)

![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)

![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)